molecular formula C7H8OS B2980839 1-(Thiophen-3-yl)propan-1-one CAS No. 51179-52-3

1-(Thiophen-3-yl)propan-1-one

Cat. No.: B2980839
CAS No.: 51179-52-3
M. Wt: 140.2
InChI Key: QBCICFNKXBQWLN-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)propan-1-one is an organic compound featuring a thiophene ring attached to a propanone group Thiophene is a five-membered aromatic ring containing a sulfur atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Thiophene-3-carboxylic acid.

    Reduction: 1-(Thiophen-3-yl)propan-1-ol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

While comprehensive data tables and well-documented case studies specifically for "1-(Thiophen-3-yl)propan-1-one" are not available in the search results, the related compound "3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one" and other thiophene derivatives offer insights into potential applications.

Scientific Research Applications
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one, a related compound, has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.
  • Biology: It is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: It is explored for potential therapeutic properties and as a precursor for drug development.
  • Industry: It is utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the thiophene ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Thiophene Derivatives
Thiophene and its substituted derivatives, including 3-Chloro-1-(thiophen-2-yl)propan-1-one, possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science. Research indicates that 3-Chloro-1-(thiophen-2-yl)propan-1-one exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its structural features contribute to its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Synthesis

Mechanism of Action

The mechanism by which 1-(Thiophen-3-yl)propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, some derivatives act as serotonin antagonists, influencing neurotransmitter pathways involved in mood regulation.

Comparison with Similar Compounds

1-(Thiophen-3-yl)propan-1-one can be compared with other thiophene-containing compounds:

    Thiophene-2-carboxylic acid: Similar in structure but with a carboxyl group at the 2-position.

    2-Acetylthiophene: Features an acetyl group at the 2-position instead of the 3-position.

    Thiophene-3-carboxaldehyde: Contains an aldehyde group at the 3-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its propanone group provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

1-(Thiophen-3-yl)propan-1-one is an organic compound with significant potential in medicinal chemistry and materials science. Its unique structure combines a thiophene ring with a propanone functional group, which allows for diverse biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈OS, with a molecular weight of approximately 140.20 g/mol. Its structure facilitates interactions with various biological targets, including enzymes and receptors, due to the presence of the thiophene moiety that enhances hydrophobic interactions and π-π stacking capabilities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which is critical in preventing oxidative stress-related diseases.
  • Antibacterial Activity : Studies have indicated that derivatives of thiophene compounds, including this compound, possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly in breast cancer cell lines such as MDA-MB-231. In vitro assays have demonstrated decreased cell viability at low concentrations (6.25 µM) for certain derivatives .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits potential to reduce oxidative stress
AntibacterialEffective against various bacterial strains
AnticancerInhibits cell viability in breast cancer cell lines

Case Study: Anticancer Properties

In a study evaluating the anticancer properties of various compounds, this compound derivatives were tested against MDA-MB-231 and MCF-7 breast cancer cell lines. The results indicated that specific derivatives significantly reduced cell viability at concentrations as low as 6.25 µM in MDA-MB-231 cells, suggesting a promising role in breast cancer treatment .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing thiophene derivatives and appropriate carbonyl compounds.
  • Oxidative Coupling : Employing oxidants to facilitate the formation of the thiophene ring.

This compound is also utilized in the synthesis of advanced materials such as luminescent metal-organic frameworks (MOFs) and hybrid solar cells due to its electronic properties.

Properties

IUPAC Name

1-thiophen-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-2-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCICFNKXBQWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51179-52-3
Record name 1-(thiophen-3-yl)propan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

EtMgBr (3 M, 1.2 eq, 18.6 mL) was added to a solution of N-methoxy-N-methylthiophene-3-carboxamide (8 g, 1.0 eq) in dry THF. Once the addition was complete, the mixture was stirred at rt overnight. The reaction mixture was washed with saturated NH4Cl (aq), dried, concentrated, and purified by column chromatography with petroleum ether:EtOAc=5:1 to give the desired product as a yellow oil (3.4 g, 52% yield). 1H NMR (400 MHz, CDCl3) δ 8.05 (s, 1H), 7.56 (d, J=8.0 Hz, 1H), 7.31 (d, J=8.4 Hz, 1H), 2.92 (q, J=7.6 Hz, 2H), 1.21 (t, J=7.6 Hz, 3H).
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
8 g
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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Yield
52%

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